(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Description

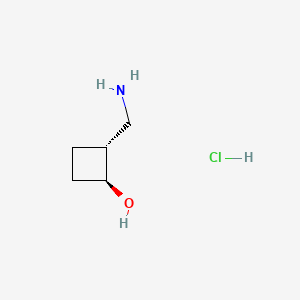

(1S,2R)-2-(Aminomethyl)cyclobutan-1-ol hydrochloride is a chiral bicyclic compound characterized by a strained cyclobutane ring substituted with an aminomethyl group (-CH2NH2) and a hydroxyl (-OH) group. The stereochemistry (1S,2R) is critical for its biological interactions, as enantiomeric or diastereomeric forms may exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |

InChI Key |

PFPIBECRKHFOJR-JBUOLDKXSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H]1CN)O.Cl |

Canonical SMILES |

C1CC(C1CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclobutylamine and Ethylene Oxide Reaction

One of the most common approaches to synthesize amino alcohols like (1S,2R)-2-(aminomethyl)cyclobutan-1-ol is the nucleophilic ring-opening of ethylene oxide by cyclobutylamine under controlled conditions:

- Step 1: Cyclobutylamine is reacted with ethylene oxide in a solvent such as ethanol or methanol.

- Step 2: The reaction is conducted at controlled temperatures to minimize side reactions and ensure selective formation of the amino alcohol.

- Step 3: The crude product is purified by recrystallization or chromatography.

- Step 4: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is efficient and scalable, with the reaction mechanism involving nucleophilic attack of the amine on the strained epoxide ring, yielding the amino alcohol structure with the desired stereochemistry when starting from enantiomerically pure cyclobutylamine.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Cyclobutylamine + Ethylene oxide, EtOH/MeOH, controlled temp | Formation of amino alcohol intermediate | 70-85% |

| 2 | Purification (recrystallization/chromatography) | Isolation of pure amino alcohol | 60-80% |

| 3 | Treatment with HCl (gas or solution) | Formation of hydrochloride salt | Quantitative |

Synthesis via N-Cbz-2-Amino-Cyclobutanone Intermediate

A more recent and practical synthesis reported involves the use of N-Cbz-protected 2-amino-cyclobutanone as a key intermediate:

- Step 1: Preparation of N-Cbz-2-amino-cyclobutanone from dimethyl succinate or related precursors.

- Step 2: Reduction or enzymatic resolution to obtain stereochemically pure (1S,2R) 2-hydroxy-cyclobutylamine.

- Step 3: Deprotection of the Cbz group under mild hydrogenation conditions.

- Step 4: Conversion to hydrochloride salt.

This method avoids safety issues and inefficiencies associated with Curtius rearrangement used in older syntheses. Although the overall yield is moderate (~14% over 5 steps), it provides access to enantiomerically pure material suitable for pharmaceutical applications.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Dimethyl succinate → N-Cbz-2-amino-cyclobutanone | Key intermediate synthesis | 70-90% |

| 2 | Enzymatic resolution or stereoselective reduction | Enantioenriched 2-hydroxy-cyclobutylamine | 50-65% |

| 3 | Hydrogenation (Pd/C, H2, RT) | Deprotection of Cbz group | 80-90% |

| 4 | Treatment with HCl | Formation of hydrochloride salt | Quantitative |

Alternative Routes: Cyclobutanone Derivatives

Other synthetic routes involve cyclobutanone derivatives:

- Starting from Cbz-protected 2-aminocyclobutanone, intermediates can be converted into various amides and sulfonamides, which upon hydrolysis yield the amino alcohols.

- Coupling reactions using EDCI or T3P coupling agents facilitate derivatization before final deprotection and salt formation.

Analytical and Purification Techniques

- Chromatography: Silica gel chromatography is frequently employed for purification of intermediates and final products.

- Recrystallization: Used to obtain high-purity hydrochloride salts.

- Hydrogenation: For Cbz deprotection, mild catalytic hydrogenation is standard.

- Characterization: NMR (1H and 13C), optical rotation, and elemental analysis confirm stereochemistry and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclobutylamine + Ethylene Oxide | Cyclobutylamine, Ethylene oxide | Nucleophilic ring-opening, salt formation | 60-85 | Simple, scalable, cost-effective | Stereochemical control depends on amine |

| N-Cbz-2-Amino-Cyclobutanone Route | Dimethyl succinate derivatives | Multi-step: protection, reduction, deprotection | ~14 (over 5 steps) | High stereochemical purity, practical | Lower overall yield, longer synthesis |

| Cyclobutanone Derivatives | Cbz-protected 2-aminocyclobutanone | Coupling, hydrolysis, salt formation | Variable | Versatile for analog synthesis | More complex, requires coupling agents |

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: PCC, chromium trioxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Cyclobutanone derivatives.

Reduction: Aminocyclobutane derivatives.

Substitution: N-substituted cyclobutanol derivatives.

Scientific Research Applications

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclobutane ring provides a rigid framework that can enhance binding specificity and stability.

Comparison with Similar Compounds

Structural Analogues with Varying Ring Sizes

Key Observations :

- Ring Strain : Cyclobutane derivatives balance moderate strain (compared to cyclopropane) with synthetic accessibility. Strain may enhance reactivity or binding to rigid biological targets .

- Substituent Effects : Polar groups (-OH, -NH2) increase hydrophilicity, while halogens (e.g., -Br, -F) or aryl groups improve lipophilicity and target affinity .

Functional Analogues: Amino Alcohols and Pharmacologically Active Derivatives

Key Observations :

- Amino Alcohol Motif: The -OH and -NH2 groups in the target compound facilitate hydrogen bonding, a feature shared with Milnacipran and ephedrine derivatives. This motif is critical for interactions with neurotransmitter transporters or receptors .

- Ring Size vs. Bioactivity : Cyclopropane derivatives (e.g., Milnacipran) are common in CNS drugs due to their rigidity, while cyclobutane analogs may offer improved metabolic stability .

Stereochemical Considerations

- (1S,2R) Configuration: highlights the importance of stereochemistry in analogs like trans-(1S,2R)-2-aminocyclopentanol HCl (MW: 137.61 g/mol). Enantiomeric forms of such compounds often exhibit reduced or altered activity .

- Synthetic Challenges : Asymmetric synthesis of cyclobutane derivatives is complex but critical for obtaining the desired (1S,2R) isomer. Techniques such as chiral auxiliaries or enzymatic resolution may be employed .

Biological Activity

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is a cyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound features a cyclobutane ring with an aminomethyl group and a hydroxyl group, which contribute to its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Cyclobutane Ring : A four-membered carbon ring that provides structural rigidity.

- Aminomethyl Group : Contributes to hydrogen bonding and electrostatic interactions with biomolecules.

- Hydroxyl Group : Enhances solubility and reactivity, allowing for further interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 133.59 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in water |

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.

- Binding Interactions : The aminomethyl and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity and function.

In Vitro Studies

Research indicates that this compound may exhibit the following biological activities:

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific metabolic pathways.

- Neuroprotective Effects : The compound's structure suggests potential interactions with neurological targets, which could lead to neuroprotective effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Comparative analyses have shown that modifications to the cyclobutane structure can enhance or diminish activity against specific targets. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring with amino group | Potential anticancer activity |

| (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride | Different stereochemistry | Neuroprotective properties |

| 3-Aminocyclobutan-1-ol | Cyclobutane ring with amino group | Potential neuroprotective effects |

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a neuroprotection study, the compound was tested in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound led to decreased levels of reactive oxygen species and improved cell survival rates.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride?

Answer:

The synthesis of strained cyclobutane derivatives like this compound typically involves ring-opening of epoxides, [2+2] cycloadditions, or stereoselective functionalization of preformed cyclobutane scaffolds. For example, enantioselective routes may use chiral auxiliaries or catalysts to control stereochemistry at the 1S,2R positions. A related cyclopropane synthesis ( ) employed Boc-protection of amino groups followed by acid hydrolysis, which could be adapted for cyclobutane systems. Key steps include:

- Ring construction : Use of photochemical [2+2] reactions or strain-driven ring formation.

- Stereochemical control : Chiral resolution via diastereomeric salt crystallization or enantioselective hydrogenation.

- Final functionalization : Hydroxyl and aminomethyl groups may be introduced via nucleophilic substitution or reductive amination .

Advanced: How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?

Answer:

Optimizing ee requires careful selection of chiral catalysts, reaction conditions, and purification techniques:

- Catalytic asymmetric synthesis : Use of transition-metal catalysts (e.g., Ru or Rh complexes) with chiral ligands for hydrogenation or cycloaddition steps.

- Kinetic resolution : Enzymatic methods (e.g., lipases or esterases) to selectively process one enantiomer.

- Analytical validation : Chiral HPLC or capillary electrophoresis (CE) to quantify ee. For example, describes TLC with triketohydrindene/cadmium staining for amino alcohol resolution, which could be adapted with chiral stationary phases .

Basic: What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

Answer:

- NMR spectroscopy : H and C NMR can identify diastereotopic protons and coupling constants (e.g., for cyclobutane ring strain). NOE experiments help confirm spatial arrangements of substituents.

- X-ray crystallography : Definitive proof of absolute configuration, as demonstrated in for a related chlorophenol derivative .

- Purity assessment : HPLC with UV/vis or mass spectrometry detection ( ’s TLC method modified for higher sensitivity) .

Advanced: What experimental strategies mitigate degradation of this compound during storage or biological assays?

Answer:

- Stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (4°C–40°C), and light exposure. highlights organic compound degradation in wastewater over 9 hours, suggesting refrigeration and inert atmospheres for lab storage .

- Lyophilization : Freeze-drying aqueous solutions to prevent hydrolysis.

- Additives : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit oxidative or metal-catalyzed degradation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Refer to Safety Data Sheets (SDS) of structurally similar compounds ( ):

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Respiratory protection : Use a NIOSH-approved N95 respirator if airborne particles are generated.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors .

Advanced: How does the stereochemistry of this compound influence its biological activity?

Answer:

Stereochemistry often dictates binding affinity to biological targets. For example:

- Enzyme inhibition : The 1S,2R configuration may align with chiral centers in enzyme active sites, as seen in cyclopropane-based enzyme inhibitors ().

- Metabolic stability : notes phosphonate derivatives’ role in metabolism studies; the rigid cyclobutane ring could reduce metabolic clearance compared to flexible analogs.

- Pharmacokinetics : Use molecular dynamics simulations to compare docking of enantiomers with target proteins .

Basic: What chromatographic methods are suitable for separating diastereomers or enantiomers of this compound?

Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H).

- Ion-exchange chromatography : Separate charged species (e.g., protonated amine vs. free base).

- TLC with chiral additives : Modify mobile phases with β-cyclodextrin or chiral ion-pair reagents, as in ’s TLC protocol .

Advanced: How can researchers resolve contradictory data in stability or activity studies of this compound?

Answer:

- Controlled replication : Standardize buffer composition, temperature, and light exposure across experiments.

- Degradant profiling : Use LC-MS to identify byproducts (e.g., dehydrohalogenation or oxidation products).

- Statistical analysis : Apply ANOVA or multivariate regression to isolate variables causing discrepancies (e.g., ’s discussion on organic degradation variability) .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Chiral building block : For synthesizing peptidomimetics or constrained analogs of bioactive molecules.

- Target engagement probes : Radiolabeled versions (e.g., C or H) to study receptor binding.

- Metabolic pathway studies : Analogous to cyclopropane derivatives in , which are used to probe enzyme mechanisms .

Advanced: What computational tools can predict the physicochemical properties or reactivity of this compound?

Answer:

- Molecular modeling : Software like Gaussian or Schrödinger Suite to calculate LogP, pKa, and conformational energy barriers.

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., ring-opening under acidic conditions).

- Machine learning : Train models on cyclobutane datasets to forecast solubility or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.